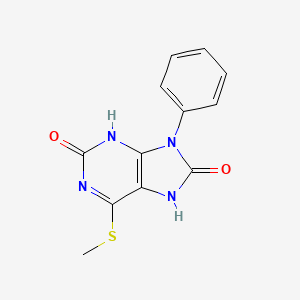
6-(Methylsulfanyl)-9-phenyl-7,9-dihydro-2h-purine-2,8(3h)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Methylthio)-9-phenyl-7,9-dihydro-2H-purine-2,8(3H)-dione is a heterocyclic compound that belongs to the purine family It is characterized by the presence of a methylthio group at the 6th position and a phenyl group at the 9th position of the purine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylthio)-9-phenyl-7,9-dihydro-2H-purine-2,8(3H)-dione typically involves the reaction of 6-chloropurine with thiophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to further reactions to introduce the phenyl group at the 9th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Methylthio)-9-phenyl-7,9-dihydro-2H-purine-2,8(3H)-dione undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the phenyl group or to modify the purine ring.
Substitution: The chlorine atom at the 6th position can be substituted with different nucleophiles, such as amines or thiols, to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Potassium carbonate, dimethylformamide (DMF), various nucleophiles.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dephenylated purine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-(Methylthio)-9-phenyl-7,9-dihydro-2H-purine-2,8(3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 6-(Methylthio)-9-phenyl-7,9-dihydro-2H-purine-2,8(3H)-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methylthio-9H-purine: Lacks the phenyl group at the 9th position.
9-Phenyl-7,9-dihydro-2H-purine-2,8(3H)-dione: Lacks the methylthio group at the 6th position.
6-Chloro-9-phenyl-7,9-dihydro-2H-purine-2,8(3H)-dione: Contains a chlorine atom instead of a methylthio group at the 6th position.
Uniqueness
6-(Methylthio)-9-phenyl-7,9-dihydro-2H-purine-2,8(3H)-dione is unique due to the presence of both the methylthio and phenyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
6276-71-7 |
|---|---|
Molekularformel |
C12H10N4O2S |
Molekulargewicht |
274.30 g/mol |
IUPAC-Name |
6-methylsulfanyl-9-phenyl-3,7-dihydropurine-2,8-dione |
InChI |
InChI=1S/C12H10N4O2S/c1-19-10-8-9(14-11(17)15-10)16(12(18)13-8)7-5-3-2-4-6-7/h2-6H,1H3,(H,13,18)(H,14,15,17) |
InChI-Schlüssel |
NYKJWEIFUIQPFI-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC(=O)NC2=C1NC(=O)N2C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-Chlorophenyl)methoxy]oxolane](/img/structure/B12917988.png)
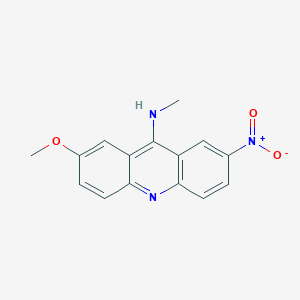
![5'-S-[3-(Methylamino)propyl]-5'-thioadenosine](/img/structure/B12917993.png)
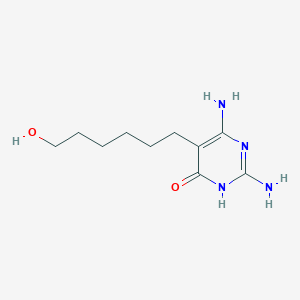


![Cyclooct[a]indolizine-6-carbonitrile, 7,8,9,10,11,12-hexahydro-](/img/structure/B12918013.png)

![3-(2-Bromophenyl)-5-[(propan-2-yl)oxy]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B12918031.png)
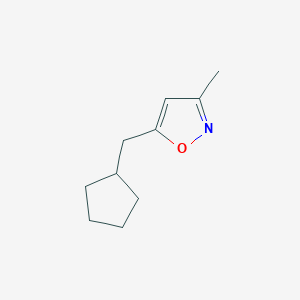
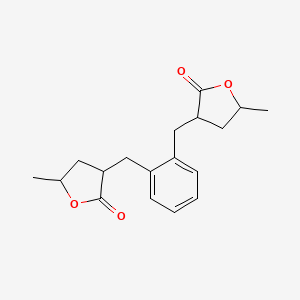
![6-(7-chloro-1,8-naphthyridin-2-yl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B12918048.png)
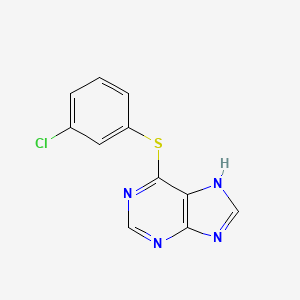
![5-([1,1'-Biphenyl]-4-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B12918065.png)
